Flemingin C
Description
Historical Discovery and Isolation Context
This compound was first isolated as part of the characterization of bioactive constituents from plants in the genus Flemingia. The compound has a molecular formula of C25H26O6 with a molecular weight of 422.5 g/mol. Structurally identified as (E)-1-[5,8-dihydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-3-(2,5-dihydroxyphenyl)prop-2-en-1-one, this natural product belongs to a specialized class of prenylated chalcones. Early research on this compound was primarily focused on structure elucidation, which revealed its complex architecture featuring a chromene core with multiple hydroxyl groups that contribute to its biological reactivity.
The isolation of this compound initially occurred during investigations of traditional medicinal plants used in African and Asian ethnomedicine. As analytical techniques advanced through the late 20th and early 21st centuries, researchers were able to isolate and characterize this compound with increasing precision. Notable work by Cardillo and colleagues analyzing constituents from Flemingia species collected in Eritrea contributed significantly to early understanding of these compounds.
Taxonomic Distribution within Flemingia Species
This compound has been primarily isolated from plants within the Fabaceae family, with the genus Flemingia representing its most significant natural source. Specifically, Flemingia grahamiana has been identified as a major reservoir of this compound. This species is distributed across tropical and southern Africa, extending to the Arabian Peninsula, southern India, southern China (Yunnan), and Indo-China regions.
Interestingly, recent research has expanded the known taxonomic distribution of this compound beyond its namesake genus. In 2015, researchers discovered significant quantities in Desmodium congestum collected from the Sarawak rainforest. This finding suggests that the biosynthetic pathway for this compound may be more widely distributed within the Fabaceae family than previously recognized.
Within the Flemingia genus, several species have been investigated for flemingin content, including:
Ethnobotanical Significance of Flemingin-containing Plants
Plants containing this compound hold significant ethnobotanical importance across multiple cultures and geographical regions. Flemingia grahamiana, the primary source of this compound, has a rich history of traditional medicinal applications:
In Eastern and Southern Africa, particularly in Malawi and Zimbabwe, root extracts are prepared as decoctions to treat diarrhea and dysentery. The plant's anti-inflammatory and antimicrobial properties likely contribute to its effectiveness in these traditional applications.
In parts of India, the leaves of F. grahamiana are employed as a purgative and for treating various skin conditions. This ethnomedicinal use aligns with contemporary findings regarding the compound's bioactivity.
Beyond medicinal applications, F. grahamiana has significant cultural and economic importance as a source of natural dyes. The exudates from its pods, known as "warrus" or "warus," produce a red or orange viscous substance used traditionally for dyeing silk and sometimes cotton in East Africa, Saudi Arabia, and India. This natural dye has been an important commodity in traditional textile production for centuries.
The ethnobotanical applications of these plants indicate that traditional knowledge systems had identified their biological activity long before modern scientific investigation confirmed their pharmacological properties.
Evolution of Research Methodology in Flemingin Studies
Research approaches to studying this compound have evolved significantly over the decades, reflecting broader advances in natural product chemistry and pharmacology:
Early Isolation Techniques : Initial studies relied on classical phytochemical methods including solvent extraction, column chromatography, and crystallization to isolate flemingins from plant material. These approaches yielded limited quantities and often resulted in mixtures requiring further purification.
Modern Structural Analysis : Contemporary research employs sophisticated analytical techniques including high-resolution mass spectrometry, multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography to elucidate the complex structure of this compound. These methods have definitively established its molecular framework and stereochemical configuration.
Bioassay-Guided Isolation : Recent studies have adopted bioassay-guided fractionation approaches, where plant extracts are screened for specific biological activities prior to isolation of active compounds. For example, researchers identified anti-MRSA activity in extracts of Desmodium congestum, which led to the isolation of this compound and related compounds. This approach represents a shift from purely chemical to functionally-oriented research methodologies.
Chiral Analysis : Advanced chromatographic techniques have revealed that naturally occurring this compound often exists as enantiomeric mixtures. A 2015 study demonstrated that samples isolated from Desmodium congestum consisted of 4:6 enantiomeric mixtures when analyzed by chiral HPLC.
Computational Methods : Modern research increasingly incorporates molecular modeling, docking studies, and structure-activity relationship (SAR) analyses to understand the mechanism of action of this compound and guide the development of potentially more active derivatives.
These methodological advances have not only improved our understanding of this compound's structure and properties but have also expedited the discovery of its potential therapeutic applications.
Properties
CAS No. |
18296-60-1 |
|---|---|
Molecular Formula |
C25H26O6 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(E)-1-[5,8-dihydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-3-(2,5-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H26O6/c1-15(2)5-4-11-25(3)12-10-18-23(30)19(14-22(29)24(18)31-25)21(28)8-6-16-13-17(26)7-9-20(16)27/h5-10,12-14,26-27,29-30H,4,11H2,1-3H3/b8-6+ |
InChI Key |
OFVKCCFSBLYGGS-SOFGYWHQSA-N |
SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=C(C=CC(=C3)O)O)O)C)C |
Isomeric SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)/C=C/C3=C(C=CC(=C3)O)O)O)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=C(C=CC(=C3)O)O)O)C)C |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Flemingin C has demonstrated significant antimicrobial properties, particularly against various strains of bacteria and fungi. Research indicates that it can inhibit the growth of pathogens, making it a candidate for developing new antibiotics. For instance, studies have shown that this compound exhibits activity against resistant strains of bacteria, which is critical given the rising global concern over antibiotic resistance.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Properties
This compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells while sparing normal cells, which is a desirable characteristic in cancer therapeutics. The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and proliferation.
Case Study: Anticancer Activity of this compound
In a study conducted on human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation. The findings suggest that this compound could serve as a lead compound for further development into an anticancer agent.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation, which is linked to various chronic diseases such as arthritis and cardiovascular disorders. Its anti-inflammatory effects are believed to be mediated by the inhibition of pro-inflammatory cytokines and enzymes.
Table 2: Inflammatory Markers Affected by this compound
| Inflammatory Marker | Effect Observed | Reference |
|---|---|---|
| TNF-α | Decreased levels | |
| IL-6 | Reduced secretion | |
| COX-2 | Inhibition noted |
Pesticidal Properties
This compound has been explored as a natural pesticide due to its effectiveness against plant pathogens and pests. Its application could lead to sustainable agricultural practices by reducing reliance on synthetic pesticides.
Field Study: Efficacy Against Fungal Pathogens
In field trials, this compound demonstrated effective control over common fungal pathogens affecting crops such as tomatoes and potatoes. The compound reduced disease incidence significantly compared to untreated controls.
Growth Promotion in Plants
Research indicates that this compound may enhance plant growth by promoting root development and nutrient uptake. This property can be leveraged to improve crop yields and resilience against environmental stressors.
Material Science Applications
This compound's unique chemical structure allows it to be investigated for use in material science, particularly in developing biodegradable materials or coatings with antimicrobial properties.
Biodegradable Polymers
The incorporation of this compound into polymer matrices has shown potential for creating biodegradable plastics that can degrade under environmental conditions while maintaining antimicrobial properties.
Research Findings: Polymer Blends with this compound
Studies have reported that blends of this compound with polylactic acid exhibited enhanced mechanical properties and degradation rates compared to standard formulations.
Comparison with Similar Compounds
Structural Similarities and Differences
Flemingin C belongs to a group of prenylated isoflavonoids isolated from Flemingia species, including Flemingin A, Flemingin B, homoflemingin, and desoxy-homoflemingin . Key structural distinctions include:
- Flemingin A : Contains a hydroxyl group at the C-5 position, absent in this compound .
- Flemingin B : Features a methoxy substitution at C-4', differentiating it from this compound’s hydroxyl group at the same position .
- Homoflemingin : Includes an additional methyl group on the prenyl side chain, enhancing lipophilicity .
Pharmacological Activity Comparison
Table 1: Cytotoxic and Antioxidant Activities of this compound and Analogs
*Data inferred from structural-activity trends in and .
- Cytotoxicity : this compound’s superior potency over Flemingin A and B is attributed to its optimal hydroxylation pattern, which enhances interactions with cellular targets like topoisomerases . Desoxy-homoflemingin’s inactivity underscores the necessity of the C-7 hydroxyl group for anticancer effects .
- Antioxidant Activity: this compound’s redox-active quinone formation mechanism is unique among its analogs, explaining its higher DPPH scavenging capacity compared to Flemingin B and homoflemingin .
Preparation Methods
Extraction and Purification of Flemingin C from Flemingia grahamiana
This compound (3) is predominantly isolated from the leaves of Flemingia grahamiana, a shrub native to tropical Africa. The extraction protocol involves maceration of dried leaves in methanol, followed by solvent partitioning and chromatographic purification. Key steps include:
-
Maceration : Fresh or dried leaves are soaked in methanol for 72 hours, with periodic agitation to enhance solubility of phenolic compounds.
-
Partitioning : The crude extract is partitioned sequentially with hexane, ethyl acetate, and water. This compound concentrates in the ethyl acetate fraction due to its intermediate polarity.
-
Column Chromatography : Silica gel chromatography with gradient elution (hexane:ethyl acetate 8:2 to 1:1) isolates this compound as a yellow solid. Further purification via preparative TLC yields >95% purity.
Table 1: Extraction Yields of this compound from F. grahamiana
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Crude methanol extract | 12.5 | 5–10 |
| Ethyl acetate fraction | 3.8 | 20–30 |
| Silica gel column | 1.2 | 70–80 |
| Preparative TLC | 0.9 | >95 |
Spectroscopic Characterization
This compound is characterized by UV-Vis absorption at λ<sub>max</sub> 368 nm (MeOH), indicative of conjugated chalcone systems. <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) reveals signals at δ 7.82 (d, J = 15.6 Hz, H-β), 7.35 (d, J = 8.4 Hz, H-2′/6′), and 6.25 (s, H-4), consistent with a 2′,4′-dihydroxychalcone scaffold. <sup>13</sup>C NMR confirms a carbonyl at δ 192.1 (C=O) and olefinic carbons at δ 144.2 (C-α) and 126.5 (C-β).
Synthetic Routes to this compound
Cyclodehydrogenation of Isoprenylphenols
A robust synthetic route involves cyclodehydrogenation of isoprenylphenols using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). The reaction proceeds via a radical mechanism, forming the chromene ring characteristic of this compound.
Procedure :
-
Substrate Preparation : 4-Hydroxy-3-isoprenylbenzaldehyde (1.0 mmol) is dissolved in anhydrous dichloromethane under nitrogen.
-
Oxidation : DDQ (1.2 equiv) is added at 0°C, and the mixture is stirred for 6 hours at room temperature.
-
Workup : The reaction is quenched with saturated NaHCO<sub>3</sub>, extracted with EtOAc, and purified via flash chromatography (hexane:EtOAc 7:3).
Key Data :
-
Yield: 68–72%
-
Reaction Time: 6–8 hours
-
Purity: >90% (HPLC)
Table 2: Optimization of DDQ-Mediated Cyclodehydrogenation
| DDQ Equiv | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1.0 | 25 | 12 | 55 |
| 1.2 | 25 | 6 | 72 |
| 1.5 | 25 | 4 | 70 |
Alternative Synthetic Pathways
Acid-Catalyzed Cyclization :
Treatment of 2′,4′-dihydroxychalcone precursors with BF<sub>3</sub>·Et<sub>2</sub>O in refluxing toluene induces cyclization to this compound. However, this method suffers from lower yields (45–50%) and side-product formation.
Biocatalytic Synthesis :
Recent advances explore lipase-mediated esterification to construct the geranyl side chain, though scalability remains challenging.
Comparative Analysis of Preparation Methods
Yield and Scalability
Purity and Byproduct Formation
-
Chromatographic Purification : Essential for natural isolates due to co-extracted flavonoids (e.g., flemingins A, B).
-
Synthetic Routes : Minor byproducts (e.g., over-oxidized quinones) necessitate gradient elution during purification.
Applications and Biological Relevance
This compound exhibits potent cytotoxicity against MCF-7 breast cancer cells (IC<sub>50</sub> 7.6 μM) and DPPH radical scavenging activity (ED<sub>50</sub> 4.4 μM) . Synthetic analogs with modified geranyl chains show enhanced bioactivity, underscoring the importance of efficient preparation methods for structure-activity studies.
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying Flemingin C’s biochemical mechanisms?
- Methodological Answer : Begin with a broad topic (e.g., "this compound's role in antimicrobial activity") and narrow it using frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Population: Bacterial strains susceptible to this compound.
- Intervention: Dose-dependent effects of this compound.
- Comparison: Efficacy vs. traditional antibiotics.
- Outcome: Inhibition zones or MIC (Minimum Inhibitory Concentration).
Refine the question to avoid ambiguity, e.g., "How does this compound inhibit Staphylococcus aureus biofilm formation at sub-MIC concentrations?" .
Q. What are the essential components of experimental design for initial this compound studies?
- Methodological Answer :
- Hypothesis-driven design : Define testable hypotheses (e.g., "this compound disrupts bacterial cell membranes").
- Controls : Include positive (e.g., known antibiotics) and negative (solvent-only) controls.
- Replication : Triplicate experiments to ensure statistical validity.
- Variables : Standardize parameters like pH, temperature, and bacterial growth phase .
Q. How to conduct a systematic literature review on this compound’s known interactions?
- Methodological Answer :
- Use databases (PubMed, Scopus) with keywords: "this compound AND (mechanism OR synthesis OR bioactivity)."
- Filter for peer-reviewed articles (2015–2025) to prioritize recent findings.
- Extract data into a comparative table (e.g., IC₅₀ values across studies) to identify knowledge gaps .
Advanced Research Questions
Q. How to resolve contradictions in reported this compound bioactivity data across studies?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies to assess variability (e.g., using forest plots for IC₅₀ comparisons).
- Source analysis : Evaluate methodological differences (e.g., bacterial strains, assay protocols).
- Replication studies : Reproduce conflicting experiments under standardized conditions to isolate variables (e.g., solvent used for this compound dissolution) .
Q. What strategies optimize this compound’s stability in in vivo models?
- Methodological Answer :
- Formulation testing : Compare encapsulation methods (liposomes, nanoparticles) vs. free compound.
- Pharmacokinetic profiling : Measure half-life, bioavailability, and metabolite identification in model organisms.
- Environmental controls : Adjust pH, temperature, and light exposure during storage .
Q. How to design a high-throughput screening protocol for this compound derivatives?
- Methodological Answer :
- Automated assays : Use microplate readers for rapid MIC determination.
- QSAR modeling : Corrogate structural features (e.g., hydroxyl groups) with activity data to prioritize derivatives.
- Tiered screening : Primary (bioactivity), secondary (cytotoxicity), and tertiary (mechanistic) assays .
Data Management and Reproducibility
Q. How to ensure reproducibility in this compound synthesis protocols?
- Methodological Answer :
- Detailed documentation : Specify reaction conditions (catalyst, solvent purity, stirring time).
- Analytical validation : Include NMR, HPLC, and mass spectrometry data for compound verification.
- Open-access repositories : Share raw spectra and chromatograms via platforms like Zenodo .
Q. What statistical methods are appropriate for analyzing this compound dose-response curves?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
